

# A Comprehensive Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester

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## Compound of Interest

Compound Name: *Boc-3-cyclohexyl-L-alanine methyl ester*

Cat. No.: *B1277778*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Boc-3-cyclohexyl-L-alanine methyl ester**, a key building block in modern pharmaceutical research and peptide synthesis. This document details its chemical properties, synthesis protocols, and applications in drug discovery, presenting data in a clear and accessible format for the scientific community.

## Core Chemical and Physical Properties

**Boc-3-cyclohexyl-L-alanine methyl ester** is a chiral amino acid derivative valued for its role as a versatile intermediate in organic synthesis.<sup>[1]</sup> Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amino function and a methyl ester on the carboxyl group, rendering it a stable component for both solid-phase and solution-phase peptide synthesis.<sup>[1]</sup> The presence of the cyclohexyl side chain increases the molecule's lipophilicity, which can enhance the conformational stability and bioavailability of the resulting peptides.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of **Boc-3-cyclohexyl-L-alanine Methyl Ester**

Property	Value	Reference(s)
Molecular Weight	285.38 g/mol	[2][3][4]
Molecular Formula	C <sub>15</sub> H <sub>27</sub> NO <sub>4</sub>	[2][3][4]
CAS Number	98105-41-0	[2][5]
IUPAC Name	methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate	[1]
Appearance	White crystalline solid	[2][6]
Purity	≥ 95% (HPLC)	[2]
Melting Point	47-49 °C	[5][6]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = -19 ± 2° (c=1 in MeOH)	[2]
Storage Conditions	0-8 °C	[2]

## Synthesis and Experimental Protocols

The synthesis of **Boc-3-cyclohexyl-L-alanine methyl ester** is a multi-step process that involves the protection of the amino group, introduction of the cyclohexyl moiety, and esterification of the carboxylic acid.[6]

### Experimental Protocol: Synthesis of **Boc-3-cyclohexyl-L-alanine Methyl Ester**

This protocol is a representative example for the laboratory-scale synthesis of the title compound.

Materials:

- L-Alanine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)

- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Dioxane
- Water
- Ethyl acetate
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Lithium diisopropylamide (LDA)
- Tetrahydrofuran (THF), anhydrous
- Cyclohexylmethyl bromide
- Hydrochloric acid (HCl), 1M
- Methanol (MeOH), anhydrous
- Thionyl chloride ( $\text{SOCl}_2$ ) or an acid catalyst

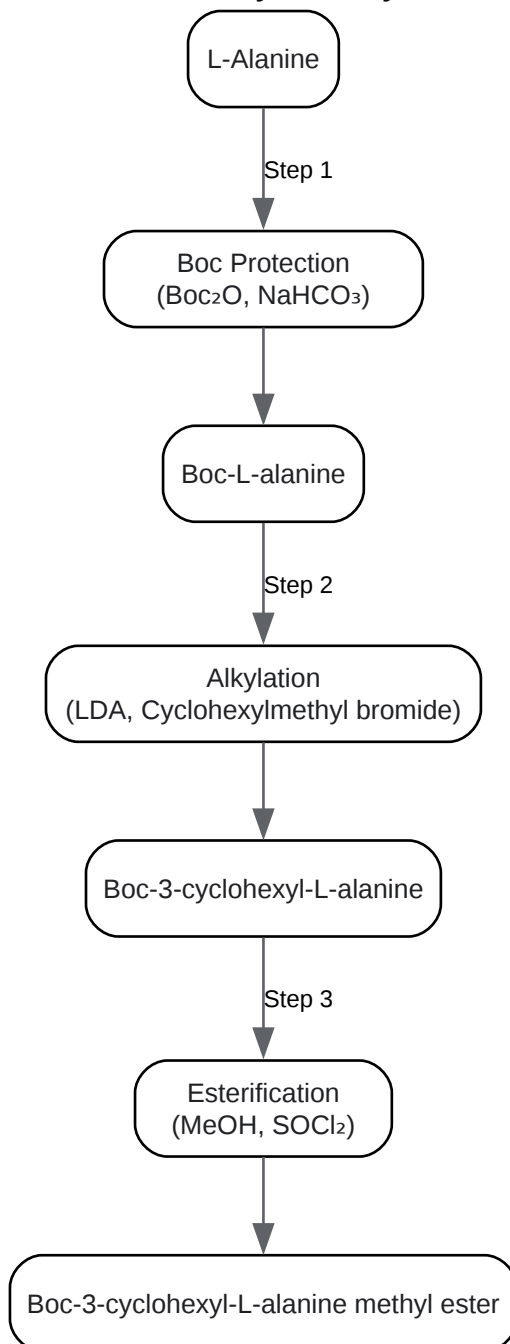
Procedure:

- Boc Protection of L-Alanine:
  - Dissolve L-alanine in a 1:1 mixture of dioxane and water containing two equivalents of  $\text{NaHCO}_3$ .
  - Cool the solution to 0 °C in an ice bath.
  - Add a solution of  $\text{Boc}_2\text{O}$  (1.1 equivalents) in dioxane dropwise over 1 hour.
  - Allow the mixture to warm to room temperature and stir overnight.
  - Acidify the reaction mixture to pH 2-3 with 1M HCl.
  - Extract the product, Boc-L-alanine, with ethyl acetate.

- Wash the organic layer with brine, dry over  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield Boc-L-alanine.
- Alkylation with Cyclohexylmethyl Bromide:
  - Dissolve Boc-L-alanine in anhydrous THF and cool to  $-78\text{ }^\circ\text{C}$  under a nitrogen atmosphere.
  - Slowly add LDA (2.2 equivalents) and stir for 1 hour at  $-78\text{ }^\circ\text{C}$ .
  - Add cyclohexylmethyl bromide (1.2 equivalents) and allow the reaction to slowly warm to room temperature and stir overnight.
  - Quench the reaction with saturated aqueous ammonium chloride.
  - Extract the product with ethyl acetate, wash with brine, dry over  $\text{MgSO}_4$ , and concentrate to yield Boc-3-cyclohexyl-L-alanine.
- Methyl Esterification:
  - Dissolve the crude Boc-3-cyclohexyl-L-alanine in anhydrous methanol.
  - Cool the solution to  $0\text{ }^\circ\text{C}$  and add thionyl chloride (1.2 equivalents) dropwise.
  - Reflux the mixture for 4 hours.
  - Remove the solvent under reduced pressure.
  - Dissolve the residue in ethyl acetate and wash with saturated  $\text{NaHCO}_3$  solution and brine.
  - Dry the organic layer over  $\text{MgSO}_4$ , filter, and concentrate to obtain the crude product.
  - Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure **Boc-3-cyclohexyl-L-alanine methyl ester**.

Diagram 1: Synthesis Workflow

## Synthesis Workflow for Boc-3-cyclohexyl-L-alanine methyl ester



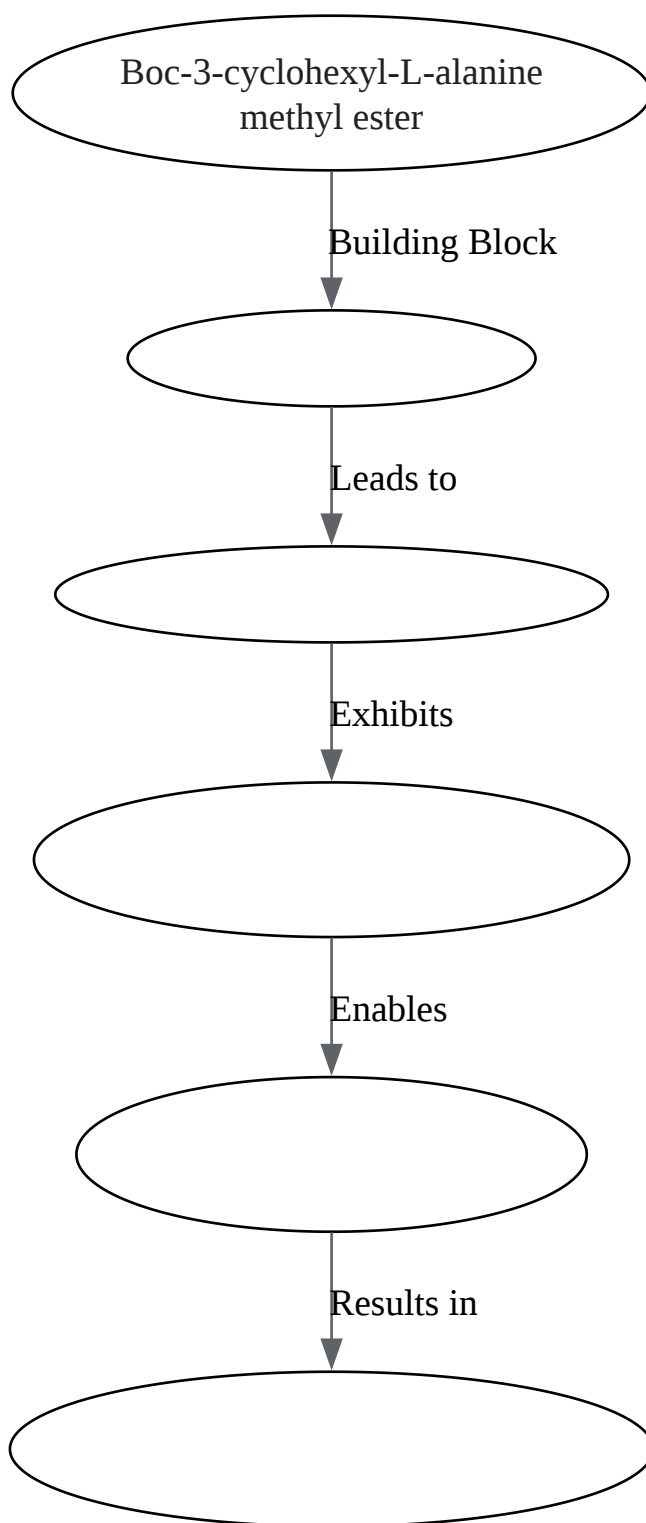
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Caption: A flowchart illustrating the three main stages in the synthesis of **Boc-3-cyclohexyl-L-alanine methyl ester**.

## Applications in Drug Discovery and Development

**Boc-3-cyclohexyl-L-alanine methyl ester** is a valuable building block in the development of novel therapeutics, particularly in the realm of peptide-based drugs.<sup>[2]</sup> Its unique structural features are leveraged to improve the pharmacological properties of drug candidates.

- **Peptide Synthesis:** The compound's primary application is in peptide synthesis, where it serves as a protected amino acid. The Boc group ensures that the amine functionality does not undergo unwanted reactions during peptide chain elongation and can be selectively removed under mild acidic conditions.<sup>[2]</sup><sup>[6]</sup>
- **Enhanced Drug Properties:** The cyclohexyl group imparts increased hydrophobicity to peptides, which can lead to improved metabolic stability, cell membrane permeability, and bioavailability.<sup>[2]</sup> This makes it a desirable component for designing peptide drugs targeting intracellular proteins or for oral administration.
- **Therapeutic Areas:** Researchers have utilized this compound in the design of novel therapeutics for oncology and neurology, where peptide-based drugs are of growing interest.<sup>[2]</sup> It is also used in biotechnology for producing modified proteins with therapeutic potential.<sup>[2]</sup>



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